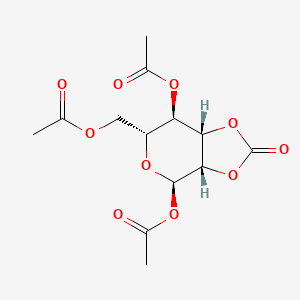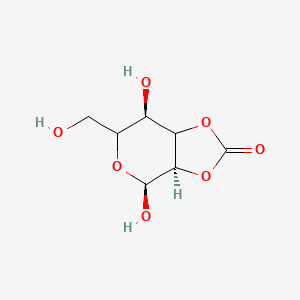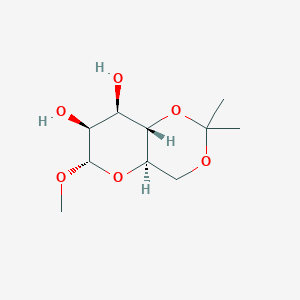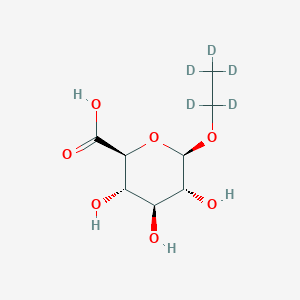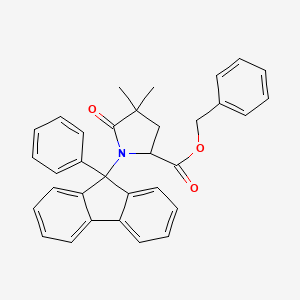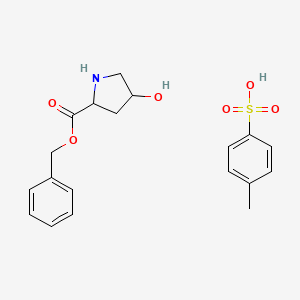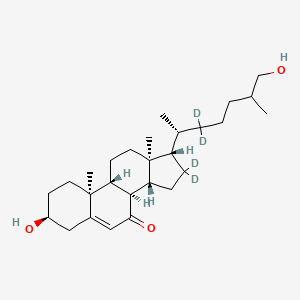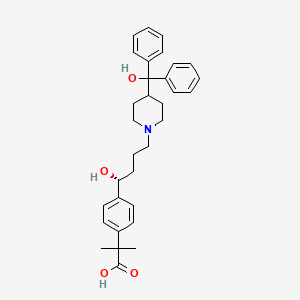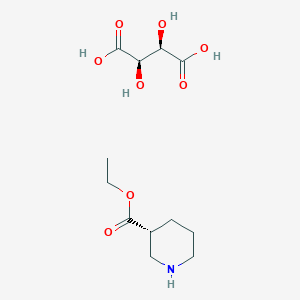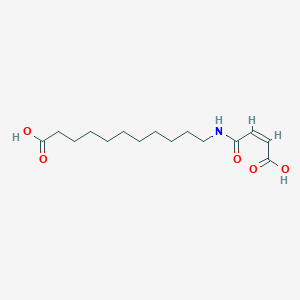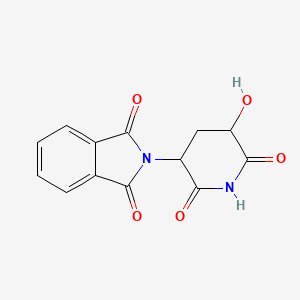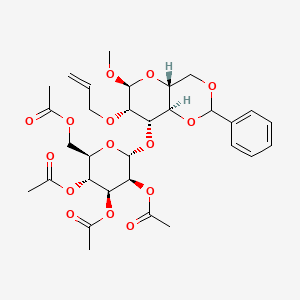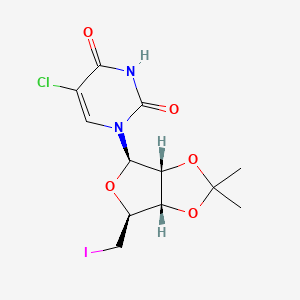
5'-脱氧-5'-碘-2',3'-O-异丙基亚甲基-5-氯尿苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is a compound that belongs to the class of nucleosides. It is characterized by the presence of iodine and chlorine atoms, which are attached to the uridine molecule. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
科学研究应用
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine has several scientific research applications:
作用机制
Target of Action
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine (DIOIPF) is a complex organic compound that is primarily used as an intermediate in the preparation of other compounds
Mode of Action
It’s known that it plays a crucial role in the synthesis of other compounds, indicating that it likely interacts with various biochemical entities to facilitate these reactions .
Pharmacokinetics
It’s known that dioipf is soluble in acetone, chloroform, and ethyl acetate , which may influence its bioavailability and distribution.
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .
Action Environment
The action of DIOIPF can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment can impact its action . Additionally, its thermal properties, such as its melting temperature and enthalpy , can also affect its stability and efficacy.
生化分析
Biochemical Properties
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes, including nucleoside phosphorylases and kinases, which are involved in the phosphorylation and incorporation of nucleosides into DNA and RNA. The presence of the iodine and chlorine atoms in the compound can affect its binding affinity and specificity towards these enzymes, potentially leading to altered enzymatic activity and inhibition of nucleic acid synthesis .
Cellular Effects
The effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis. It can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . Additionally, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine can modulate the activity of transcription factors, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine exerts its effects through several mechanisms. It can bind to the active sites of nucleoside phosphorylases and kinases, inhibiting their activity and preventing the incorporation of nucleosides into nucleic acids. This inhibition can lead to the accumulation of nucleoside analogs, which can be incorporated into DNA and RNA, causing chain termination and disrupting nucleic acid synthesis . Additionally, the compound can induce conformational changes in enzymes, further affecting their catalytic activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound can undergo hydrolysis and deiodination, leading to the formation of degradation products that may have different biological activities . In in vitro studies, the temporal effects of the compound can be monitored by assessing changes in cell viability, proliferation, and gene expression over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis in cancer cells . Excessive doses can result in toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is involved in several metabolic pathways, including those related to nucleoside metabolism and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the biotransformation and elimination of xenobiotics . The compound can also affect metabolic flux and alter the levels of metabolites, influencing cellular homeostasis and response to stress.
Transport and Distribution
The transport and distribution of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine within cells and tissues are mediated by various transporters and binding proteins. These include nucleoside transporters, which facilitate the uptake and efflux of nucleoside analogs across cell membranes . The compound’s distribution can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on nucleic acid synthesis and energy metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and stability within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine typically involves the protection of the hydroxyl groups of uridine, followed by halogenation. The process begins with the protection of the 2’ and 3’ hydroxyl groups using isopropylidene to form 2’,3’-O-isopropylidene uridine. This intermediate is then subjected to iodination and chlorination reactions to introduce the iodine and chlorine atoms at the 5’ position.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
化学反应分析
Types of Reactions
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine, which can be used for further synthetic applications .
相似化合物的比较
Similar Compounds
- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine
- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-bromouridine
Uniqueness
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGXEKNXBLQOR-FDDDBJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
